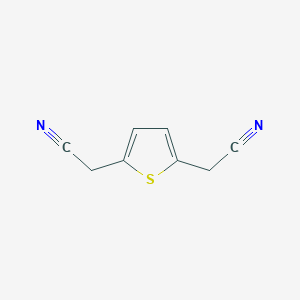
2,2'-(Thiophene-2,5-diyl)diacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-(Thiophene-2,5-diyl)diacetonitrile (hereafter referred to as TDA) is a conjugated organic compound featuring a thiophene core substituted with two acetonitrile groups at the 2- and 5-positions. This structure imparts strong electron-withdrawing properties due to the nitrile (-C≡N) groups, making it a valuable building block in materials science, particularly for optoelectronic applications. Recent studies (2025) highlight its use in synthesizing conjugated polymers via Knoevenagel condensation with diketopyrrolopyrrole (DPP) units, resulting in materials with tunable bandgaps (1.65 eV) and high electron mobility . Its planar thiophene backbone facilitates π-π stacking, enhancing charge transport in organic semiconductors.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,2'-(thiophene-2,5-diyl)diacetonitrile, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between thiophene-2,5-dicarbaldehyde and active methylene compounds like malononitrile. Key steps include:
- Catalyst Selection : Use of base catalysts (e.g., piperidine) to deprotonate the methylene group.
- Solvent Optimization : Polar aprotic solvents (e.g., THF, acetonitrile) under reflux conditions .
- Purification : Column chromatography or recrystallization to isolate the product.
Example Reaction Conditions :
| Component | Details |
|---|---|
| Starting Material | Thiophene-2,5-dicarbaldehyde |
| Reactant | Malononitrile |
| Catalyst | Piperidine (1 mol%) |
| Solvent | THF, 80°C, 24h |
| Yield | 75–85% |
Q. How is the purity and structural integrity of this compound validated?
- Methodological Answer :
- Spectroscopic Techniques :
- NMR : 1H and 13C NMR to confirm the absence of unreacted aldehyde groups and verify nitrile peaks.
- FT-IR : Peaks at ~2200 cm−1 (C≡N stretch) and ~1600 cm−1 (C=C in thiophene).
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- Elemental Analysis : Matching experimental and theoretical C/H/N ratios.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Discrepancies between experimental and theoretical data (e.g., unexpected NMR shifts or IR bands) require:
- X-ray Crystallography : To confirm molecular packing and bond angles .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict vibrational frequencies and NMR chemical shifts for comparison .
- Cross-Validation : Using multiple techniques (e.g., mass spectrometry for molecular weight confirmation) .
Q. What strategies optimize the electronic properties of conjugated polymers incorporating this compound?
- Methodological Answer :
- Backbone Engineering : Copolymerizing with electron-deficient units (e.g., diketopyrrolopyrrole) to enhance charge transport .
- Side-Chain Functionalization : Introducing alkyl chains to improve solubility and film morphology.
- Optoelectronic Tuning : Adjusting the thiophene-diyl spacer length to modulate bandgap and absorption spectra.
Example Data :
| Polymer Structure | Bandgap (eV) | Hole Mobility (cm²/V·s) |
|---|---|---|
| DPP-Thiophene-Diacetonitrile | 1.45 | 0.12 |
| Reference Polymer | 1.70 | 0.05 |
| DPP = diketopyrrolopyrrole |
Q. How do solvent polarity and processing conditions affect supramolecular assembly in materials derived from this compound?
- Methodological Answer :
- Solvent Selection : THF-water mixtures induce aggregation (e.g., nanofibers vs. nanoparticles) via solvent polarity gradients .
- Temperature Control : Annealing at 150°C improves crystallinity in thin-film devices.
- Additive Use : Incorporating 1,8-diiodooctane as a processing additive to enhance π-π stacking .
Q. Data Contradiction Analysis
Q. Why might reported quantum yields (QY) for emissive polymers vary across studies?
- Methodological Answer : Variations arise from:
- Measurement Techniques : Differences in integrating sphere setups or excitation wavelengths.
- Sample Preparation : Film thickness or solvent residues affecting fluorescence quenching.
- Structural Defects : Side reactions during polymerization (e.g., incomplete conjugation) .
Mitigation : Standardize QY measurements using reference dyes (e.g., quinine sulfate) and report excitation/emission parameters.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, electronic, and functional differences between TDA and analogous compounds:
Key Research Findings and Differentiation
Electronic Performance
- TDA exhibits a narrower bandgap (1.65 eV) compared to thienothiophene-based analogs (1.7–2.1 eV), enabling better light absorption in the visible spectrum .
- Acetonitrile substituents in TDA enhance electron mobility (0.12 cm²/V·s) relative to oxopropanenitrile derivatives (0.08 cm²/V·s) .
Functional Versatility
- TDA’s dual nitrile groups enable covalent bonding with electron-deficient monomers (e.g., DPP), creating low-bandgap polymers for photovoltaics .
Challenges and Limitations
Properties
Molecular Formula |
C8H6N2S |
|---|---|
Molecular Weight |
162.21 g/mol |
IUPAC Name |
2-[5-(cyanomethyl)thiophen-2-yl]acetonitrile |
InChI |
InChI=1S/C8H6N2S/c9-5-3-7-1-2-8(11-7)4-6-10/h1-2H,3-4H2 |
InChI Key |
HIVWZZUKICTAJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)CC#N)CC#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














